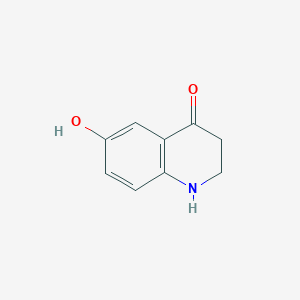

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-2,5,10-11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKIRMKVOPTZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is a key site for chemical modification. Its reactivity is comparable to other phenols, characterized by the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Etherification: The phenoxide anion, readily formed by treating the compound with a base, can act as a nucleophile to displace leaving groups from alkyl halides or other electrophiles, leading to the formation of ether derivatives. This reaction is fundamental for modifying the solubility and electronic properties of the molecule.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reaction with acyl chlorides or acid anhydrides under basic conditions. Phenolic esters can serve as protecting groups or as prodrugs in medicinal chemistry contexts.

Oxidation: Phenols are susceptible to oxidation, and the 6-hydroxy moiety in this tetrahydroquinolinone is no exception. wikipedia.org Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-type structures through a process known as oxidative de-aromatization. wikipedia.org Studies on similar phenolic tetrahydroisoquinolines have shown that oxidation can also lead to complex rearrangements and cleavage of the molecule. rsc.org

| Reaction Type | Reagent(s) | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 6-Alkoxy-1,2,3,4-tetrahydroquinolin-4-one |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 6-Acyloxy-1,2,3,4-tetrahydroquinolin-4-one |

| Oxidation | Oxidizing agent (e.g., Fremy's salt) | Quinone-type derivative |

Reactivity of the Ketone Moiety

The ketone at the C-4 position is a primary site for nucleophilic attack and reduction, enabling significant structural modifications within the heterocyclic ring.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 4,6-dihydroxy-1,2,3,4-tetrahydroquinoline. Standard reducing agents such as sodium borohydride (NaBH₄) are effective for this transformation.

Reductive Amination: This powerful reaction converts the ketone into an amine. The process involves the initial formation of an imine or enamine intermediate by reaction with a primary or secondary amine, which is then reduced in situ. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com This method provides a direct route to 4-amino-6-hydroxy-1,2,3,4-tetrahydroquinoline derivatives.

Reactions with Organometallic Reagents: Nucleophiles such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the carbonyl carbon. This reaction creates a tertiary alcohol at the C-4 position and introduces a new carbon-carbon bond, allowing for the synthesis of 4-alkyl- or 4-aryl-substituted derivatives. nih.govnih.gov

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium borohydride (NaBH₄) | 4,6-Dihydroxy-1,2,3,4-tetrahydroquinoline |

| Reductive Amination | Amine (RNH₂), Reducing agent (e.g., NaBH₃CN) | 4-(Alkylamino)-6-hydroxy-1,2,3,4-tetrahydroquinoline |

| Grignard Reaction | Grignard reagent (RMgX), followed by H₃O⁺ workup | 4-Alkyl-4,6-dihydroxy-1,2,3,4-tetrahydroquinoline |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The benzene (B151609) portion of the molecule is susceptible to electrophilic aromatic substitution (EAS), with the regioselectivity of the reaction being controlled by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl group is a strongly activating, ortho, para-directing group. The N-acyl group within the heterocyclic ring is a deactivating, meta-directing group. The net effect is that the positions ortho and para to the powerful hydroxyl group (C-5 and C-7) are the most activated and, therefore, the most likely sites for electrophilic attack.

Nitration: Studies on the nitration of N-protected tetrahydroquinolines have demonstrated that substitution occurs on the aromatic ring, with the position depending on the nature of the N-protecting group and the reaction conditions. semanticscholar.orgresearchgate.net For 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one, nitration would be expected to occur preferentially at the C-5 or C-7 positions.

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would also be directed to the C-5 and C-7 positions.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are feasible on the electron-rich aromatic ring. wikipedia.orgnih.gov These reactions provide a means to introduce alkyl or acyl groups, further functionalizing the scaffold. Intramolecular Friedel-Crafts reactions are a key strategy for the synthesis of the tetrahydroquinolinone ring system itself. google.commasterorganicchemistry.com

| Position | Activating/Deactivating Group(s) | Predicted Reactivity towards EAS |

| C-5 | ortho to -OH (activating), meta to N-acyl (deactivating) | Highly Activated |

| C-7 | ortho to N-acyl (deactivating), para to -OH (activating) | Activated |

| C-8 | meta to -OH (activating), ortho to N-acyl (deactivating) | Less Activated |

Nucleophilic Aromatic Substitution (NAS): This type of reaction is generally disfavored on electron-rich aromatic rings. NAS typically requires the presence of potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (like a halide). The subject molecule does not meet these criteria, making nucleophilic aromatic substitution an unlikely transformation under standard conditions.

Functional Group Interconversions within the Tetrahydroquinoline System

Functional group interconversion (FGI) refers to the transformation of one functional group into another. For this compound, this involves leveraging the reactivity of the hydroxyl, ketone, and amine functionalities.

Ketone to Alcohol/Amine: As detailed in section 3.2, the ketone can be converted into a secondary alcohol via reduction or into a secondary/tertiary amine via reductive amination.

Hydroxyl to Ether/Ester: The phenolic hydroxyl group can be transformed into an ether or ester as described in section 3.1.

N-Alkylation/N-Acylation: The secondary amine at the N-1 position is nucleophilic and can be alkylated or acylated. For instance, acylation with 2-(4-isobutylphenyl)propanoyl chloride has been used to synthesize an ibuprofen-tetrahydroquinoline hybrid. mdpi.com

Dehydrogenation: The tetrahydroquinoline ring can undergo oxidation to introduce aromaticity. Catalytic dehydrogenation can convert the saturated heterocyclic ring into the corresponding quinolinone or fully aromatic quinoline structure. researchgate.net

Synthesis of Structurally Modified Derivatives and Analogues

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of structurally modified analogues. The synthetic strategies often combine the reactions discussed in the preceding sections.

Derivatives Modified at the C-4 Position: The ketone functionality is a versatile handle for introducing substituents at C-4.

Reduction yields 4-hydroxy analogues.

Reductive amination provides access to a library of 4-amino derivatives.

Reaction with organometallic reagents leads to 4-hydroxy-4-alkyl/aryl analogues.

Derivatives Modified at the C-6 Position: The phenolic hydroxyl group can be converted to various ethers and esters to modulate the compound's physicochemical properties.

Derivatives Modified at the Aromatic Ring: Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents at the C-5 and C-7 positions, creating a range of substituted analogues.

N-Substituted Analogues: The secondary amine in the heterocyclic ring can be functionalized through alkylation or acylation, allowing for the attachment of various side chains or other molecular fragments. One-pot tandem reduction of quinolines followed by reductive alkylation is an effective method for producing N-alkyl tetrahydroquinolines. organic-chemistry.org

The combination of these transformations allows for systematic structural modifications at multiple positions of the this compound scaffold, facilitating the exploration of structure-activity relationships in drug discovery and materials science.

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, distinct signals would be expected for the aromatic protons, the protons on the saturated heterocyclic ring, and the hydroxyl and amine protons. ¹³C NMR would complement this by identifying the number of unique carbon atoms, including the carbonyl carbon of the quinolinone ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the amine (N-H) group, the carbonyl (C=O) group of the ketone, and the aromatic ring.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) would yield the precise molecular formula. The fragmentation pattern observed in the mass spectrum would offer further clues about the compound's structure. Predicted collision cross section data for the protonated molecule ([M+H]⁺) and other adducts have been calculated. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the electronic transitions within the substituted aromatic ring.

A summary of expected spectroscopic data is presented in the interactive table below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic, aliphatic, hydroxyl, and amine protons. |

| ¹³C NMR | Signals for aromatic, aliphatic, and carbonyl carbons. |

| IR | Absorption bands for -OH, N-H, C=O, and aromatic C-H bonds. |

| MS | Molecular ion peak corresponding to the molecular weight. |

| UV-Vis | Absorption maxima related to the aromatic chromophore. |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a compound. A reverse-phase HPLC method, using a suitable column and a mobile phase, would be developed to resolve this compound from any impurities. The retention time would be a characteristic feature of the compound under specific chromatographic conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation of the compound from starting materials and byproducts, visualized as a single spot under UV light or with a staining agent.

Column Chromatography: This technique is used for the purification of the compound on a larger scale. A stationary phase like silica (B1680970) gel and an appropriate eluent system would be used to isolate this compound from a crude reaction mixture.

The principles of these chromatographic methods are summarized in the interactive table below.

| Technique | Application for this compound |

| HPLC | Quantitative purity assessment and analysis. |

| TLC | Reaction monitoring and qualitative purity checks. |

| Column Chromatography | Preparative purification of the compound. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray Crystallography: This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For chiral molecules, this method can also be used to determine the absolute configuration. Currently, there are no published crystal structures for this specific compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Prediction using Quantum Chemical Methods (e.g., Density Functional Theory, ab initio Calculations)

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. Density Functional Theory (DFT) and ab initio calculations are at the forefront of these computational techniques. For the tetrahydroquinoline scaffold, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311+G(**), are commonly employed to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. researchgate.net

Studies on related compounds, such as 6-methyl-1,2,3,4-tetrahydroquinoline, have demonstrated that these calculations can accurately predict bond lengths and angles. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, provides insights into hyperconjugative interactions and intramolecular charge transfer, which are crucial for understanding molecular stability. researchgate.net

The reactivity of the 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one molecule can be predicted by examining its frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For instance, a computational study on the nitration of tetrahydroquinoline derivatives used DFT (B3LYP/6-31++G**) to calculate the stability of reaction intermediates (σ complexes), successfully predicting the regioselectivity of the reaction. researchgate.net Such approaches are vital for planning synthetic routes and understanding reaction mechanisms. nih.govrsc.org

Table 1: Illustrative DFT-Calculated Parameters for a Tetrahydroquinoline Derivative (Data based on analogous compounds from literature)

| Parameter | Method/Basis Set | Calculated Value | Significance |

| Total Energy | B3LYP/6-311+G() | Varies | Indicates molecular stability |

| HOMO Energy | B3LYP/6-311+G() | ~ -5.5 eV | Relates to electron-donating ability |

| LUMO Energy | B3LYP/6-311+G() | ~ -0.5 eV | Relates to electron-accepting ability |

| Dipole Moment | B3LYP/6-311+G() | ~ 2.5 Debye | Indicates overall polarity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function, particularly its ability to interact with biological targets. Conformational analysis aims to identify the stable low-energy structures (conformers) of the molecule. For the related 1,2,3,4-tetrahydroisoquinoline (B50084), DFT and ab initio calculations have been used to map the potential energy surface (PES), revealing multiple stable conformers and the transition states that separate them. researchgate.net The alicyclic ring of the tetrahydroquinoline core can adopt different puckered conformations, such as twisted or envelope forms, with the position of the N-H group (axial vs. equatorial) influencing stability. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. In studies of similar tetrahydroquinoline derivatives complexed with protein targets like Lysine-specific demethylase 1 (LSD1), MD simulations of up to 100 nanoseconds have been performed. mdpi.com These simulations provide valuable information on the stability of the ligand-protein complex, which is often assessed by calculating the root-mean-square deviation (RMSD) of atomic positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the target's active site. mdpi.com

Table 2: Example Conformational Energy Data for a Tetrahydroisoquinoline Scaffold (Data based on analogous compounds from literature)

| Conformer | Relative Energy (cm⁻¹) | N-H Position | Key Feature |

| Twisted Conformer 1 | 0 | Axial | Global minimum in some calculations |

| Twisted Conformer 2 | 60 ± 30 | Equatorial | Close in energy to the global minimum |

In silico Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for virtual screening and for understanding the molecular basis of a compound's biological activity. nih.gov For tetrahydroquinoline derivatives, docking studies have been successfully used to predict their binding modes within the active sites of various enzymes.

For example, in a study involving inhibitors for Lysine-specific demethylase 1 (LSD1), tetrahydroquinoline derivatives were docked into the enzyme's active site. mdpi.com The results highlighted key interactions, such as hydrogen bonds and salt bridges between the ligand's nitrogen atoms and negatively charged amino acid residues like Asp555 and Glu559. mdpi.com The analysis also identified important hydrophobic interactions with residues such as Val333 and Phe538, which contribute to the stability of the ligand-receptor complex. mdpi.com Such detailed interaction mapping is essential for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

Table 3: Predicted Interactions for a Tetrahydroquinoline Inhibitor with LSD1 Target (Data based on analogous compounds from literature)

| Interacting Residue | Interaction Type | Contribution to Binding |

| Asp555 | Hydrogen Bond, Salt Bridge | Key electrostatic interaction |

| Glu559 | Hydrogen Bond, Salt Bridge | Key electrostatic interaction |

| Phe538 | Hydrophobic (van der Waals) | Stabilizes binding in hydrophobic pocket |

| Pro808 | Hydrophobic (van der Waals) | Stabilizes binding in hydrophobic pocket |

Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., Lipophilicity)

The biological activity of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties early in the drug discovery process. mdpi.comnih.gov

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a molecule's solubility, permeability across biological membranes, and binding to plasma proteins. mdpi.com For quinoline-based compounds, computational models can predict logP values that show good agreement with experimentally determined ones. mdpi.commdpi.com Other important parameters include molecular weight (MW), the number of hydrogen bond donors and acceptors, and polar surface area (PSA). These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness" and potential for oral bioavailability. nih.gov

Table 4: Predicted Physicochemical Properties for 6-Hydroxy-1,2,3,4-tetrahydroquinoline Isomers (Data sourced from PubChem for analogous compounds)

| Property | Predicted Value (for C₉H₁₁NO Isomer) | Significance in Drug Discovery |

| Molecular Weight | 149.19 g/mol nih.gov | Influences absorption and distribution |

| XLogP3 (logP) | 1.1 - 1.9 nih.govnih.gov | Measures lipophilicity; affects permeability and solubility |

| Hydrogen Bond Donors | 2 nih.gov | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 2 nih.gov | Influences solubility and receptor binding |

| Polar Surface Area (PSA) | 32.3 Ų nih.govnih.gov | Correlates with transport properties and bioavailability |

Mechanistic Investigations of Biological Activity in Vitro and Pre Clinical Models

In vitro Enzyme Inhibition and Activation Studies

Derivatives of the tetrahydroquinoline and quinolinone core structure have been evaluated against various enzymes, demonstrating a broad range of inhibitory activities. Studies have shown that certain tetrahydroquinoline derivatives can act as potent enzyme inhibitors. For instance, some derivatives have displayed significant inhibition of the α-amylase enzyme. nih.gov

In the context of cancer therapy, the inhibition of tyrosine kinases is a key mechanism. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth. nih.govmdpi.com Several novel benzo[g]quinazolin derivatives, which are structurally related to the quinoline (B57606) scaffold, have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Similarly, piperazinylquinoxaline-based derivatives have shown potent VEGFR-2 inhibition. nih.gov Other studies have identified tetrahydroisoquinoline derivatives as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer chemotherapy. nih.gov Additionally, derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been designed and evaluated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory conditions. nih.gov

| Compound Class | Target Enzyme | Key Findings (IC50) | Reference |

|---|---|---|---|

| Benzo[g]quinazolin derivatives | VEGFR-2 | IC50 values ranging from 0.64 to 1.04 µM | nih.gov |

| Piperazinylquinoxaline derivatives | VEGFR-2 | IC50 values ranging from 0.19 to 0.60 µM | nih.gov |

| Tetrahydroisoquinoline derivative (Compound 7e) | CDK2 | IC50 = 0.149 µM | nih.gov |

| Tetrahydroisoquinoline derivative (Compound 8d) | DHFR | IC50 = 0.199 µM | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline derivative (Compound 19) | PDE4B | IC50 = 0.88 µM | nih.gov |

Receptor Binding and Modulation Investigations

The interaction of tetrahydroquinoline-related structures with cellular receptors is a key area of investigation. Nuclear receptors, such as the Retinoic acid receptor-related orphan receptor γt (RORγt), are potential drug targets for inflammatory and autoimmune diseases. nih.gov Studies on related heterocyclic structures, like 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, have shown they can modulate RORγt activity. nih.gov Molecular docking studies on VEGFR-2 inhibitors have further elucidated the binding interactions within the ATP-binding site of the receptor, showing how these compounds can occupy the active site and form crucial interactions with key amino acid residues. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Endpoints

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the tetrahydroquinoline scaffold. Research into 1,2,3,4-tetrahydroisoquinoline derivatives as PDE4 inhibitors revealed that specific substitutions significantly impact activity. nih.gov For example, attaching a methoxy (B1213986) (CH₃O) or trifluoromethoxy (CF₃O) group to the para-position of the phenyl ring was found to enhance inhibitory activity against PDE4B. nih.gov Furthermore, the presence of a sulfonamide group was identified as key for improving both inhibitory potency and subtype selectivity. nih.gov

In the context of antibacterial activity, SAR studies of 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines demonstrated that lipophilic substituents at the para position of the pendant aryl group conferred the highest activity. muhn.edu.cn Specifically, a compound featuring a 3,4-dichlorophenyl group at the 1-position was the most active across several bacterial strains. muhn.edu.cn This highlights the importance of substituent positioning and electronic properties in modulating the biological effects of this class of compounds.

Antioxidant Activity and Oxidative Stress Mitigation Mechanisms

A derivative, 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been extensively studied for its antioxidant properties. nih.govresearchgate.netnih.govmdpi.com In preclinical models of Parkinson's disease, HTHQ demonstrated a significant ability to reduce oxidative stress. nih.govresearchgate.netnih.gov Its antioxidant attributes led to a reduction in the levels of oxidative stress markers such as 8-isoprostane, as well as products of lipid and protein oxidation. researchgate.netnih.govmdpi.com

The mechanism of action involves enhancing the cellular antioxidant defense system. Administration of HTHQ was linked to the recovery of antioxidant enzyme activities and the function of NADPH-generating enzymes. nih.govresearchgate.net This mitigation of oxidative stress is also associated with the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govresearchgate.netmdpi.com By reducing oxidative stress, HTHQ leads to a decrease in the expression of the NF-κB factor, which in turn suppresses the inflammatory cascade. nih.govresearchgate.net Similar protective effects were observed in models of acetaminophen-induced liver injury, where the compound reduced oxidative stress through its antioxidant activity. nih.gov

Anti-inflammatory Effects in Pre-clinical Models

The anti-inflammatory properties of tetrahydroquinoline derivatives are closely linked to their antioxidant activities. The modulation of the NF-κB pathway is a central mechanism. In a rat model of Parkinson's disease, the decrease in oxidative stress due to HTHQ led to a subsequent reduction in the mRNA content of proinflammatory cytokines and decreased myeloperoxidase activity. nih.govresearchgate.netnih.gov This anti-inflammatory response was accompanied by a drop in the expression of the NF-κB factor. nih.govresearchgate.net

Similarly, in studies of acetaminophen-induced liver injury, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce the level of pro-inflammatory cytokine and NF-κB mRNA. nih.gov These findings from preclinical models indicate that the tetrahydroquinoline scaffold can effectively suppress inflammatory responses by targeting the interplay between oxidative stress and key inflammatory signaling pathways like NF-κB. nih.govnih.gov

Antimicrobial and Antitubercular Efficacy in in vitro Assays

The quinoline and tetrahydroquinoline frameworks are present in numerous compounds with antimicrobial properties. A library of substituted 4-hydroxyquinolin-2(1H)-ones was synthesized and evaluated for antitubercular activity. nih.gov Several derivatives showed significant potency, with minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Ra below 10 μM and against Mycobacterium bovis AN5A below 15 μM. nih.govresearchgate.net The most promising compound, 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one, exhibited an MIC of 3.2 μM. nih.gov

In other studies, synthesized tetrahydroisoquinolines were found to inhibit the growth of M. tuberculosis H37Rv by affecting the activity of the ATP-dependent MurE ligase, an enzyme essential for cell wall biosynthesis. nih.gov Additionally, 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines have demonstrated broad-spectrum bacteriostatic activity against various pathogenic strains, with MIC values as low as 100 μg/mL against Escherichia coli. muhn.edu.cn

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Hydroxyquinolin-2(1H)-one derivatives | Mycobacterium tuberculosis H37Ra | <10 µM | nih.govresearchgate.net |

| 6-Fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | Mycobacterium tuberculosis H37Ra | 3.2 µM | nih.gov |

| 1-(3,4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline | Escherichia coli ATCC11775 | 100 µg/mL | muhn.edu.cn |

Cytotoxicity against Cancer Cell Lines and Associated Molecular Pathways

Tetrahydroquinolinone derivatives have shown promising antiproliferative effects on various cancer cell lines. One study found that a novel series of 8-phenyltetrahydroquinolinone derivatives reduced the activity of non-small cell lung cancer cells (A549). nih.gov The most potent compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, also exhibited cytotoxicity toward colon cancer cells (HTC-116). nih.gov

The molecular mechanisms underlying this cytotoxicity often involve the induction of apoptosis and cell cycle arrest. The aforementioned compound was found to induce cell cycle arrest at the G₂/M phase, leading to programmed cell death through both intrinsic and extrinsic apoptotic pathways. nih.gov Other tetrahydroisoquinoline derivatives were shown to cause cell cycle arrest at the G2/M or S phase and significantly increase apoptosis in lung (A459) and breast (MCF7) cancer cell lines. nih.gov Another derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, induced massive oxidative stress in colon cancer cells (HCT-116), leading to autophagy via the PI3K/AKT/mTOR signaling pathway. researchgate.net Inhibition of VEGFR-2 is another key anticancer mechanism, with some benzo[g]quinazolin derivatives inducing apoptosis by increasing levels of caspase-3 and the pro-apoptotic Bax protein while reducing the anti-apoptotic Bcl-2 protein. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Molecular Pathway/Mechanism | Reference |

|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung), HTC-116 (Colon) | G₂/M phase cell cycle arrest; Intrinsic and extrinsic apoptosis | nih.gov |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Induction of oxidative stress; Autophagy via PI3K/AKT/mTOR pathway | researchgate.net |

| Benzo[g]quinazolin derivatives | MCF-7 (Breast) | VEGFR-2 inhibition; Apoptosis induction (increased caspase-3, Bax; decreased Bcl-2); G2/M phase cell cycle arrest | nih.gov |

| Tetrahydroisoquinoline derivatives | A549 (Lung), MCF7 (Breast) | G2/M or S phase cell cycle arrest; Apoptosis induction | nih.gov |

Based on a comprehensive review of available scientific literature, there are no specific studies detailing the neuroprotective mechanisms of the compound 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one in animal models of Parkinson's disease.

Research into the neuroprotective effects of similar quinoline derivatives has been conducted. For instance, studies on the related compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in rotenone-induced rat models of Parkinson's disease have shown various mechanisms of action, including the enhancement of antioxidant systems, normalization of chaperone activity, and suppression of apoptosis. researchgate.netnih.govbohrium.com These investigations have demonstrated that HTHQ can reduce oxidative stress, decrease the expression of pro-inflammatory cytokines, and improve motor coordination. nih.govresearchgate.net

However, these findings are specific to the trimethylated analog (HTHQ) and cannot be directly attributed to this compound, as small structural differences in chemical compounds can lead to significantly different biological activities. The current body of research does not provide the specific data required to detail the mechanistic investigations of this compound in preclinical models of Parkinson's disease.

Applications As a Synthetic Intermediate and Beyond Traditional Medicinal Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The tetrahydroquinoline nucleus is a prevalent core structure in a vast number of synthetic pharmaceutical agents and bioactive natural products. nih.govchemicalbook.com As such, derivatives like 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one are important intermediates for chemists. The reactivity of its hydroxyl and ketone groups, along with the secondary amine in the saturated ring, allows for a wide range of chemical modifications, facilitating the synthesis of more complex and functionally diverse molecules. cymitquimica.com

One of the most notable applications of a closely related structure, 6-hydroxy-3,4-dihydroquinolinone (also known as 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline), is as a key intermediate in the industrial production of the therapeutic agent Cilostazol. google.comgoogle.com Cilostazol is used for the treatment of thrombosis. google.com The synthesis involves the alkylation of the hydroxyl group of the quinolinone core, demonstrating the critical role of this scaffold in building the final drug molecule. google.com This highlights the industrial value of this class of compounds in producing high-purity pharmaceutical agents. google.com

The general class of tetrahydroquinolines is foundational in drug design and development, with various synthetic methods, such as domino reactions, being developed to create novel derivatives with specific substitution patterns. nih.gov These strategies are employed to generate molecules for evaluation in treating a wide range of conditions. nih.gov

| Drug Name | Therapeutic Class | Relevance of Tetrahydroquinoline Core |

|---|---|---|

| Cilostazol | Antiplatelet Agent / Vasodilator | Synthesized from a 6-hydroxy-quinolinone intermediate. google.comgoogle.com |

| Oxamniquine | Antischistosomal | A bioactive tetrahydroquinoline derivative. nih.govwikipedia.org |

| Nicainoprol | Antiarrhythmic | Contains the 1,2,3,4-tetrahydroquinoline (B108954) nucleus. nih.govwikipedia.org |

| Virantmycin | Antiviral / Antifungal | A bioactive antibiotic incorporating the tetrahydroquinoline structure. nih.govwikipedia.org |

Role in the Development of Non-Human Pharmaceutical Agents (e.g., Veterinary Medicine, Agrochemicals)

While the primary focus of tetrahydroquinoline research has been on human medicine, the versatile bioactivity of this class of compounds extends to non-human applications. The parent compound, 1,2,3,4-tetrahydroquinoline, is utilized as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which have demonstrated fungicidal activity. tocopharm.com This suggests a potential role for its derivatives in the development of agrochemicals for crop protection.

Furthermore, research into related heterocyclic scaffolds has shown promise in plant disease management. For instance, a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed significant antioomycete activity against the plant pathogen Pythium recalcitrans. nih.gov One derivative, in particular, showed higher in vitro potency than the commercial agent hymexazol (B17089) and exhibited substantial in vivo preventive efficacy. nih.gov This research into a similar heterocyclic core underscores the potential for developing novel agrochemical agents from the broader family of tetrahydroquinoline-based structures.

Applications in Material Science and Polymer Chemistry

The application of tetrahydroquinoline derivatives in material science is an emerging area of interest. The structural features of these compounds can be exploited to create materials with specific properties. For example, compounds based on the related 4-hydroxyquinolin-2-one structure are noted for their potential use as antioxidants, antidegradants, UV absorbers, and luminophores for the protection and property modification of various materials. researchgate.net

The synthesis of fluorinated 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives highlights the intersection of this chemistry with materials science, where organofluorine compounds have found numerous applications. thieme.de Although direct applications of this compound in polymer chemistry are not widely documented, its bifunctional nature (possessing both a hydroxyl group and a secondary amine) suggests it could potentially act as a monomer or a cross-linking agent in the synthesis of novel polymers, such as polyamides or polyurethanes. The rigid heterocyclic structure could impart enhanced thermal stability and specific mechanical properties to such polymers.

Use in Analytical Chemistry and Chemical Sensing

Currently, there is limited publicly available research detailing the specific use of this compound as an analytical reagent or in the development of chemical sensors. However, the phenolic hydroxyl group and the heterocyclic structure present possibilities for such applications. Phenolic compounds are known to be electrochemically active and can be detected by techniques like cyclic voltammetry. This property could potentially be used for its own quantification or as a basis for developing an electrochemical sensor. Furthermore, the structure could be modified to act as a fluorescent probe or a chromogenic reagent for the detection of specific metal ions or other analytes, though this remains a hypothetical application pending further research.

Role in Fuel Additives and Related Industrial Applications

The industrial applications of tetrahydroquinolines are diverse, though direct use as a fuel additive is not a primary application. The parent compound, quinoline (B57606), is known to act as a corrosion inhibitor in lubricants and as a solvent for resins. tocopharm.com Its hydrogenated form, tetrahydroquinoline, has been investigated as a hydrogen-donor solvent, particularly in the context of coal liquefaction. wikipedia.orgtocopharm.com This process involves the conversion of solid coal into liquid fuels, where hydrogen-donor solvents facilitate the breakdown of the complex coal structure. The ability of tetrahydroquinoline to donate hydrogen is a key aspect of this potential industrial process. While this compound itself is not cited for these specific uses, this demonstrates the utility of the core tetrahydroquinoline structure in industrial chemical processes related to energy and materials.

| Compound Name |

|---|

| This compound |

| 6-hydroxy-3,4-dihydroquinolinone |

| 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline |

| Cilostazol |

| Oxamniquine |

| Nicainoprol |

| Virantmycin |

| 1,2,3,4-tetrahydroquinoline |

| N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides |

| 3,4-dihydroisoquinolin-1(2H)-one |

| Hymexazol |

| 4-hydroxyquinolin-2-one |

| Quinoline |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Greenness and Efficiency

The synthesis of tetrahydroquinoline derivatives is evolving towards more sustainable and efficient chemical processes. Modern synthetic strategies emphasize atom economy, energy efficiency, and the reduction of hazardous waste, aligning with the principles of green chemistry. nih.govarabjchem.org

Key emerging methodologies include:

These advanced synthetic methods represent a significant step forward in producing tetrahydroquinolinone scaffolds in a more sustainable and cost-effective manner.

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry has become an indispensable tool for accelerating the drug discovery process for tetrahydroquinoline-based compounds. In silico methods provide deep insights into the interactions between these molecules and their biological targets, guiding the rational design of more potent and selective agents. nih.govredalyc.org

Several advanced computational approaches are being employed:

The integration of these computational methods allows researchers to build robust models that explain the structure-activity relationships (SAR) of tetrahydroquinoline derivatives, facilitating a more efficient and targeted approach to drug design. unesp.brnih.gov

Exploration of New Biological Targets and Pathways

The versatile 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one scaffold serves as a template for developing agents that interact with a growing number of biological targets and pathways, extending their therapeutic potential beyond established applications.

| Biological Target/Pathway | Therapeutic Area | Mechanism of Action | Key Findings |

|---|---|---|---|

| PI3K/AKT/mTOR Pathway | Oncology | Inhibition of this signaling pathway induces autophagy and oxidative stress in cancer cells. | A tetrahydroquinolinone derivative was found to induce autophagy in HCT-116 colon cancer cells. researchgate.net |

| Apoptosis Pathways (Intrinsic & Extrinsic) | Oncology | Induction of programmed cell death in cancer cells through cell cycle arrest. | Derivatives have shown potent cytotoxicity against lung (A549) and colon (HCT-116) cancer cells by inducing G2/M phase arrest and apoptosis. nih.govresearchgate.net |

| GPR41 (Free Fatty Acid Receptor 2) | Metabolic & Immune Disorders | Modulation (antagonistic or agonistic activity) of the G protein-coupled receptor GPR41. | Structure-activity relationship studies revealed that modifications to the tetrahydroquinolone scaffold could switch the compound's activity from antagonistic to agonistic. nih.gov |

| Factor Xa | Hematology / Thrombosis | Direct inhibition of this key serine protease in the blood coagulation cascade. | Structure-based computational screening identified 1,2,3,4-tetrahydroquinoline derivatives as selective factor Xa inhibitors with micromolar IC50 values. nih.gov |

| DHFR and CDK2 | Oncology | Inhibition of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), enzymes crucial for cell proliferation. | Novel tetrahydroisoquinoline analogues (a related scaffold) demonstrated potent inhibition of DHFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | Neurology | Selective inhibition of nNOS. | Certain 1,2,3,4-tetrahydroquinoline derivatives have shown inhibitory potency against nNOS. chemicalbook.com |

The ongoing investigation into these and other targets highlights the chemical tractability of the tetrahydroquinoline scaffold and its potential to yield novel therapeutics for a wide range of diseases, including various cancers, metabolic disorders, and thrombotic conditions. nih.govresearchgate.netnih.gov

Development of Advanced Materials Incorporating the Scaffold

While the primary focus of research on the this compound scaffold has been pharmaceutical, the broader quinoline core possesses electronic and structural features that make it an attractive candidate for the development of advanced materials. The inherent properties of the quinoline ring system are being explored in materials science for applications in electronics and optics. acs.orgresearchgate.net

The exploration of the tetrahydroquinolinone scaffold in materials science is still in its early stages, but the promising characteristics of the parent quinoline system suggest significant potential for creating novel materials with unique functionalities.

Design of Hybrid Molecules and Conjugates

A prominent strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to achieve synergistic effects, address multiple biological targets, or improve the pharmacokinetic profile of a drug. The this compound scaffold is well-suited for this strategy due to its versatile and readily functionalizable structure. nih.govmdpi.com

Recent research directions in this area include:

The design of hybrid molecules and conjugates represents a promising frontier for the tetrahydroquinoline scaffold, offering a rational path to develop next-generation therapeutics with multi-target capabilities and improved pharmacological properties.

Q & A

Q. What are the common synthetic routes for 6-hydroxy-1,2,3,4-tetrahydroquinolin-4-one derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : A key approach involves reductive amination or cyclization reactions. For example, LiAlH₄ in tetrahydrofuran (THF) at room temperature is used to reduce intermediates, followed by treatment with SOCl₂ in CHCl₃ to form hydrochlorides (e.g., Scheme 4a) . Yield optimization often requires precise stoichiometry and solvent selection. For instance, tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (compound 69) was synthesized with 60.6% yield using ethanol as a solvent, while HCl-mediated salt formation (compound 70) achieved 72.6% yield via methanol treatment . HPLC purity (>95%) is typically confirmed post-synthesis .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Structural validation relies on combined spectroscopic and chromatographic techniques:

- 1H NMR : Characteristic shifts include aromatic protons (δ 6.5–7.5 ppm) and aliphatic protons (δ 1.5–3.5 ppm) for the tetrahydroquinoline core .

- MS (ESI) : Molecular ion peaks (e.g., m/z 395.2 for compound 68) confirm molecular weight .

- HPLC : Purity >95% ensures minimal impurities for biological assays .

Q. What safety precautions are critical when handling this compound intermediates?

- Methodological Answer :

- Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂, THF).

- Avoid skin contact with intermediates like 1,2,3,4-tetrahydroquinoline derivatives, which may require PPE (gloves, lab coats) .

- Store compounds in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral this compound derivatives?

- Methodological Answer : Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. For example, compound 52 (N-(1-(3-(dimethylamino)propyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) was resolved using SFC after LiAlH₄ reduction and carbimidothioate HI coupling . Retention times and peak areas are analyzed to determine enantiomeric excess (ee) >99% .

Q. What experimental strategies address low yields in multi-step syntheses of this compound analogs?

- Methodological Answer :

- Stepwise Optimization : Adjust reaction time and temperature. For instance, extending LiAlH₄ reduction from 12 to 24 hours improved compound 47 yield from 56.6% to 90% .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can enhance reductive steps.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced intermediates) and modify quenching conditions .

Q. How do researchers reconcile contradictory biological activity data in NOS inhibition studies for this compound derivatives?

- Methodological Answer :

- Enzyme Isoform Selectivity : Test compounds against iNOS, eNOS, and nNOS isoforms using recombinant enzymes expressed in Sf9 cells. For example, compound 70 showed differential inhibition due to steric clashes in the nNOS active site .

- Dose-Response Curves : Calculate IC₅₀ values in triplicate to ensure reproducibility. Outliers may arise from impurities; re-testing with repurified samples is advised .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., fluorine at position 8 in compound 48) to assess electronic effects .

- Computational Modeling : Dock compounds into homology models of target enzymes (e.g., iNOS) using software like AutoDock Vina to predict binding affinities .

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using programs like Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.